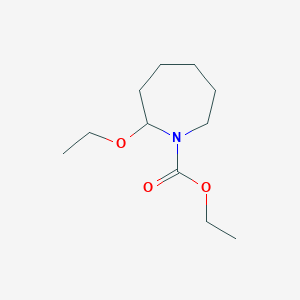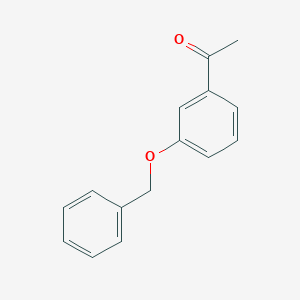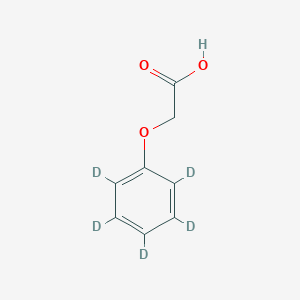
6-氨基烟酸甲酯
概述
描述
科学研究应用
甲基苯丙胺在科学研究中有多种应用,包括:
化学: 用作模型化合物来研究中枢神经系统兴奋剂的影响。
生物学: 研究其对神经递质释放和摄取的影响。
作用机制
准备方法
合成路线和反应条件: 甲基苯丙胺可以通过多种方法合成,最常见的方法是还原麻黄碱或伪麻黄碱。 该过程通常涉及使用红磷和碘,或锂和无水氨 . 另一种方法涉及苯丙酮 (P2P) 与甲胺的还原胺化 .
工业生产方法: 在工业环境中,甲基苯丙胺通常使用 P2P 方法生产,因为该方法可扩展性强。 该方法涉及苯丙酮和甲胺之间形成的中间体的催化还原 . 通过回收不需要的副产物可以进一步优化该过程,以提高所需产品的产量 .
化学反应分析
反应类型: 甲基苯丙胺会发生多种类型的化学反应,包括:
氧化: 甲基苯丙胺可以被氧化形成苯甲酸衍生物。
还原: 甲基苯丙胺的还原通常涉及其前体化合物的转化。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 常见的还原剂包括氢化铝锂和硼氢化钠。
取代: 取代反应通常涉及卤代烷和胺等试剂.
主要产物: 从这些反应中形成的主要产物包括各种取代的苯乙胺和苯丙胺 .
相似化合物的比较
甲基苯丙胺在化学上与其他取代的苯乙胺和取代的苯丙胺有关。类似的化合物包括:
苯丙胺: 具有类似的兴奋作用,但效力较低。
哌甲酯: 主要用于治疗注意力缺陷多动障碍,但其作用机制不同。
麻黄碱: 一种较弱的兴奋剂,用于鼻充血剂和支气管扩张剂.
属性
IUPAC Name |
methyl 6-aminopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)5-2-3-6(8)9-4-5/h2-4H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACPDLJUQLKABC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353246 | |
| Record name | methyl 6-aminonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>22.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818949 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
36052-24-1 | |
| Record name | Methyl 6-aminonicotinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036052241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | methyl 6-aminonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 6-aminopyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 6-AMINONICOTINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U4Y6O9W87 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Methyl 6-aminonicotinate interesting for macrocycle synthesis?
A1: Methyl 6-aminonicotinate possesses unique characteristics that make it suitable for creating macrocyclic structures. [] The molecule contains a 2-aminopyridine group, which readily reacts with acyl chlorides (like isophthaloyl dichloride) to form an imide hinge. [] This imide bond exhibits flexibility, twisting between 85-115° from planarity, acting as a hinge for ring closure. [] When reacted with isophthaloyl dichloride, this flexibility, coupled with the conformational adaptability of the isophthaloyl group, allows for the formation of both trimeric (EsIO)3 and tetrameric (EsIO)4 macrocyclic esters. []
Q2: Does Methyl 6-aminonicotinate exhibit any interesting photochemical behavior in solution?
A2: Interestingly, while Methyl 6-aminonicotinate demonstrates solvatochromism and prototropism in various solvents, it doesn't undergo amine-imine phototautomerism. [] This characteristic sets it apart from some other similar compounds and warrants further investigation to understand the underlying reasons for this behavior.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[Amino(carboxy)methyl]benzoic acid](/img/structure/B27102.png)



![2-aminopyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B27112.png)
![7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione](/img/structure/B27114.png)

![(3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone](/img/structure/B27121.png)


